molecular formula C15H16O5 B564720 4-(6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-4-oxobutanoic acid CAS No. 100976-74-7

4-(6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-4-oxobutanoic acid

Cat. No.: B564720
CAS No.: 100976-74-7
M. Wt: 276.288
InChI Key: KSHMLERHMKIIQC-UHFFFAOYSA-N
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Description

4-(6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-4-oxobutanoic acid is a complex organic compound with a molecular formula of C15H18O5 This compound is characterized by the presence of a methoxy group, a tetrahydronaphthalene ring, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 6-methoxy-1-tetralone, which is then subjected to a series of reactions including alkylation, oxidation, and esterification to yield the final product. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

    Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid: This compound shares a similar core structure but differs in the length and type of the side chain.

    2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)propanoic acid: Another similar compound with a different side chain configuration.

Uniqueness

4-(6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-4-oxobutanoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-20-10-3-5-11-9(8-10)2-4-12(15(11)19)13(16)6-7-14(17)18/h3,5,8,12H,2,4,6-7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHMLERHMKIIQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(CC2)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10698679
Record name 4-(6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10698679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100976-74-7
Record name 4-(6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10698679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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